Andrographolide (S) Exhibits 4.5-Fold Stronger NO Suppression Potency Than Neoandrographolide in Primary Macrophages
In a direct head-to-head evaluation, andrographolide (S) suppressed lipopolysaccharide (LPS)-induced nitric oxide (NO) production in bacillus Calmette-Guérin (BCG)-elicited mouse peritoneal macrophages with an IC50 of 7.9 µM, compared to neoandrographolide which required an IC50 of 35.5 µM in the same assay system [1]. Both compounds were tested over a concentration range of 0.1–100 µM, and the dose-response curves confirmed a concentration-dependent effect for each [1]. The 4.5-fold difference in IC50 translates to a substantially lower effective concentration for andrographolide (S), enabling robust NO suppression at concentrations where neoandrographolide exhibits marginal activity.
| Evidence Dimension | NO production inhibition IC50 |
|---|---|
| Target Compound Data | 7.9 µM |
| Comparator Or Baseline | Neoandrographolide: 35.5 µM |
| Quantified Difference | 4.5-fold lower IC50 (greater potency) |
| Conditions | BCG-elicited mouse peritoneal macrophages, LPS-stimulated, concentration range 0.1–100 µM, in vitro |
Why This Matters
A 4.5-fold potency advantage directly impacts dose selection in anti-inflammatory screening cascades, reducing compound consumption and minimizing vehicle-related artifacts at lower working concentrations.
- [1] Batkhuu J, et al. Suppression of NO production in activated macrophages in vitro and ex vivo by neoandrographolide isolated from Andrographis paniculata. Biol Pharm Bull. 2002;25(9):1169-74. View Source
